sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid
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Overview
Description
Sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid is a chemical compound with the molecular formula C7H10NaO3. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring with an oxygen atom. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid typically involves the reaction of 2-oxaspiro[3.3]heptane-6-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and equipment to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar spirocyclic structure but contains a nitrogen atom.
2-Oxaspiro[3.3]heptane-6-carboxylic acid: The parent compound without the sodium salt.
Sodium 2-oxaspiro[3.3]heptane-6-carboxylate: Another salt form of the compound.
Uniqueness
Sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a sodium ion. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H10NaO3+ |
---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C7H10O3.Na/c8-6(9)5-1-7(2-5)3-10-4-7;/h5H,1-4H2,(H,8,9);/q;+1 |
InChI Key |
NCARXUNPYMJORB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12COC2)C(=O)O.[Na+] |
Origin of Product |
United States |
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